Chemical Structure, Properties, and Advanced Applications of 8-Phenyl-3,4-dihydro-1(2H)-naphthalenone
Chemical Structure, Properties, and Advanced Applications of 8-Phenyl-3,4-dihydro-1(2H)-naphthalenone
Executive Summary
As a privileged scaffold in both advanced organic synthesis and drug discovery, 8-phenyl-3,4-dihydro-1(2H)-naphthalenone (commonly known as 8-phenyl-1-tetralone) represents a critical intersection of directed C–H activation methodology and rational drug design. The strategic placement of a phenyl ring at the C8 position of the tetralone core introduces significant steric hindrance around the C1 carbonyl group. This structural pre-organization not only dictates the molecule's unique "sofa" conformation but also serves as a highly specific vector for bioisosteric replacement in pharmaceutical development and ligand design in materials science.
This technical guide dissects the physicochemical properties, the mechanistic causality behind its ruthenium-catalyzed synthesis, and its downstream applications, providing a self-validating framework for researchers utilizing this compound.
Chemical Identity & Structural Analytics
The structural uniqueness of 8-phenyl-1-tetralone lies in the steric clash between the bulky 8-phenyl substituent and the adjacent ketone functionality. This interaction forces the non-aromatic portion of the tetralone ring out of planarity, causing it to adopt a characteristic "sofa" conformation[1]. This conformational locking is highly advantageous when designing molecules that must fit into rigid enzymatic pockets.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 8-phenyl-3,4-dihydronaphthalen-1(2H)-one |
| Common Synonyms | 8-phenyl-1-tetralone; 1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- |
| CAS Registry Number | 501374-10-3[2] |
| Chemical Formula | C₁₆H₁₄O[2] |
| Molecular Weight | 222.28 g/mol [2] |
| Structural Class | Bicyclic aromatic hydrocarbon / Ketone[3] |
| Ring Conformation | Non-aromatic ring adopts a "sofa" conformation[1] |
Mechanistic Synthesis: Ruthenium-Catalyzed Ortho C–H Arylation
The synthesis of 8-phenyl-1-tetralone is a textbook example of directed C–H activation. Traditional Friedel-Crafts acylations fail to selectively functionalize the C8 position due to electronic deactivation and steric constraints. Instead, a Ruthenium(II)-catalyzed ortho-arylation is employed, utilizing the endogenous carbonyl oxygen as a directing group[4].
Causality of Reagent Selection
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Catalyst ([RuH₂(CO)(PPh₃)₃]): The hydride ligands facilitate the initial oxidative addition/cyclometalation step. The carbonyl (CO) ligand stabilizes the low-valent ruthenium intermediate, while the bulky triphenylphosphine (PPh₃) ligands promote the final reductive elimination step[4].
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Arylating Agent (Phenylboronic acid neopentyl glycol ester): Free phenylboronic acid is prone to protodeboronation and homocoupling under reflux. The neopentyl glycol ester acts as a "slow-release" transmetalating agent, ensuring that the cross-coupling kinetics favor the formation of the desired product (up to 86% yield)[5].
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Solvent (Toluene): The high activation energy barrier of the C–H cleavage step requires elevated temperatures. Toluene allows for a stable reflux at ~110 °C, providing the exact thermal energy required without degrading the catalyst[1].
Caption: Catalytic cycle of Ru-catalyzed ortho C-H arylation of 1-tetralone.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates mandatory analytical checkpoints.
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Catalyst and Substrate Assembly
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Procedure: In an oven-dried Schlenk tube under a strict argon atmosphere, combine 1-tetralone (1.0 equiv), phenylboronic acid neopentyl glycol ester (1.2 equiv), and[RuH₂(CO)(PPh₃)₃] (2–5 mol%).
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Validation Check: The strict exclusion of oxygen is critical. Failure to maintain an inert atmosphere results in the rapid oxidation of the Ru catalyst, visually indicated by a premature color shift from pale yellow to dark brown.
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Solvent Addition and Reflux
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Procedure: Add anhydrous toluene to achieve a 0.5 M substrate concentration. Heat the reaction mixture to 110 °C (reflux) for 2–24 hours.
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Validation Check: Monitor the reaction via GC-MS. The system is self-validating when the peak corresponding to 1-tetralone (m/z 146) diminishes concurrently with the emergence of the product peak (m/z 222).
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Quenching and Catalyst Removal
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Procedure: Cool the mixture to room temperature and filter through a short pad of Celite, eluting with ethyl acetate to trap the ruthenium residues. Concentrate the filtrate under reduced pressure.
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Validation Check: The crude ¹H NMR spectrum must show the disappearance of the characteristic ortho-proton doublet of the starting 1-tetralone and the appearance of a new 5-proton multiplet (7.2–7.5 ppm) corresponding to the newly installed phenyl ring.
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Chromatographic Purification
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Procedure: Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Validation Check: Isolate 8-phenyl-1-tetralone. HPLC analysis should confirm >98% purity before proceeding to downstream applications.
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Reactivity Profile & Downstream Applications
The steric bulk of the 8-phenyl group modulates the reactivity of the C1 carbonyl. While it is protected from attack by excessively bulky nucleophiles, it remains highly viable for targeted condensations, bioisosteric replacements, and fragment-based drug design (FBDD).
Caption: Downstream synthetic workflows utilizing 8-phenyl-1-tetralone as a core scaffold.
Pharmaceutical Applications
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Protein Arginine Deiminase 3 (PAD3) Inhibitors: PAD3 is an enzyme implicated in the neurodegenerative response to spinal cord injuries. Using a substrate-based fragment method, 8-phenyl-1-tetralone derivatives were identified as highly potent, nonpeptidic small molecule inhibitors. The rigid "sofa" conformation allows these molecules to achieve >10-fold selectivity for PAD3 over other PAD isozymes[6],[7].
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Monoamine Oxidase (MAO) Inhibitors: The bioisosteric replacement of amide groups in known MAO inhibitors with the 8-phenyl-1-tetralone scaffold has yielded 3,4-dihydro-6-phenylpyrrolo[1,2-a]pyrazines. These derivatives exhibit potent, reversible, and selective inhibition of MAO-A, making them highly relevant for the treatment of depression[8].
Materials Science & Catalysis
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Vanadium Polymerization Catalysts: 8-phenyl-1-tetralone is utilized in the condensation synthesis of tridentate constrained cyclic β-enaminoketonato ligands. When complexed with Vanadium (VCl₃), these catalysts exhibit exceptional thermal stability and high activity (10⁷–10⁸ gPE/molV·h) in ethylene (co)polymerization, producing polyethylenes with a unimodal distribution[9].
References
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[9] Improved Catalytic Capabilities of Vanadium Complexes bearing Tridentate Constrained Cyclic β-Enaminoketonato Ligands towards Ethylene (Co)polymerization. SciTechnol. URL:
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[8] Design and Synthesis of Novel and Potent Monoamine Oxidase Inhibitors. CHIMIA 49, no. 10 (1995): 381. URL:[Link]
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[2] 8-phenyl-3,4-dihydronaphthalen-1(2H)-one | 501374-10-3. Molaid. URL:
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[3] 1-Tetralone. Wikipedia. URL:
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[4],[1],[5] Kitazawa, K.; Kochi, T.; Kakiuchi, F.; Chowdhury, S.; Ellman, J.A. Ruthenium-Catalyzed Arylation of Ortho C-H Bond in an Aromatic with an Arylboronate: 8-Phenyl-1-Tetralone. Organic Syntheses 87 (2010): 209. URL:[Link]
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[6],[7] Jamali H et al. Identification of multiple structurally distinct, nonpeptidic small molecule inhibitors of protein arginine deiminase 3 using a substrate-based fragment method. Journal of the American Chemical Society. 2015 Mar 18; 137(10):3616-3621. URL:[Link]
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